molecular formula C12H13NO5 B1597113 Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate CAS No. 80041-99-2

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate

Cat. No. B1597113
CAS RN: 80041-99-2
M. Wt: 251.23 g/mol
InChI Key: RWKNVCIZFHCRKR-UHFFFAOYSA-N
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Description

“Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate” is a research chemical with the CAS numbers 272459-61-7 and 272447-27-5 . It has a linear formula of C12H13NO5 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate” is represented by the linear formula C12H13NO5 . The exact mass is 251.07937252 g/mol .


Physical And Chemical Properties Analysis

“Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate” has a molecular weight of 251.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 251.07937252 g/mol . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 483.5±45.0 °C at 760 mmHg, and a flash point of 246.2±28.7 °C .

Scientific Research Applications

Pseudopeptide Foldamers

A study conducted by Tomasini et al. (2003) explored the use of a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a building block for pseudopeptide foldamers. These foldamers, particularly the benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers, were synthesized and analyzed for their three-dimensional structures. This research highlights the potential of acylurethane-based, ternary foldameric structures for various applications, suggesting their utility in constructing robust templates for diverse uses (Tomasini et al., 2003).

Biological Activity of Hybrid Polymers

Kareem et al. (2021) synthesized 1,2,4-Triazole and 1,3,4-Oxadiazole derivatives from benzoic acid derivatives, leading to hybrid polymers with significant biological activity. This study demonstrates the potential of these compounds in medical and pharmaceutical applications, indicating the versatility of such compounds in scientific research (Kareem et al., 2021).

Synthesis of Oligomers for Foldamers

Lucarini and Tomasini (2001) described the synthesis of oligomers from trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones. This research contributes to understanding how these compounds can be used to create ordered structures, relevant in the study of pseudoprolines and the construction of complex molecular systems (Lucarini & Tomasini, 2001).

Benzyloxazolidine-2,4-diones as Hypoglycemic Agents

Research by Dow et al. (1991) investigated a series of benzyloxazolidine-2,4-diones as potential hypoglycemic agents. This study indicates the medicinal value of such compounds, particularly their application in the treatment of conditions like diabetes (Dow et al., 1991).

Nucleophile-Catalyzed Additions to Activated Triple Bonds

A study by Capriati et al. (2001) examined the lithiation of 2-(1-chloroethyl)-2-oxazolines, leading to the synthesis of various substituted oxazolines. This research has implications in synthetic chemistry, particularly in developing new methods for creating complex molecules (Capriati et al., 2001).

properties

IUPAC Name

methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKNVCIZFHCRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377197
Record name Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate

CAS RN

80041-99-2
Record name Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (0.28 ml) was added to a solution of N-hydroxyphthalimide (5.00 g) and (R)-(+)-epichlorohydrin (2.40 ml) in anhydrous dioxane (10 ml) under nitrogen. The mixture was stirred at 50° C. for 48 h, further (R)-(+)-epichlorohydrin (0.24 ml) and triethylamine (0.28 ml) were added and stirring continued at 50° C. for 24 h. Methanol (10 ml) and further triethylamine (4.27 ml) were added and stirring continued at 50° C. for 2 h. The mixture was evaporated under reduced pressure, the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml) and extracted with ethyl acetate (6×100 ml). Combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallised from ethyl acetate to give the sub-title compound (3.4 g). MS(ESI) 252 [M+H]+. δ 1HCDCl3 3.66 (1H, d, br), 3.79 (1H, d, br), 3.89-3.99 (1H, m), 3.99-4.10 (1H, m), 4.74-4.81 (1H, m), 7.46 (1H, d), 7.49 (1H, t), 7.62 (1H, t), 7.99 (1H, d).
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.27 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate
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Methyl 2-(4-hydroxy-1,2-oxazolidine-2-carbonyl)benzoate

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